(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid

RAD51 DNA repair homologous recombination

(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid (CAS 956244-24-9) is a pyrazole-containing acrylic acid derivative with a molecular weight of 305.3 g/mol. It has been deposited as a screening hit against human RAD51 recombinase, a key DNA repair protein, in confirmatory dose-response assays.

Molecular Formula C18H15N3O2
Molecular Weight 305.337
CAS No. 956244-24-9
Cat. No. B2750713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid
CAS956244-24-9
Molecular FormulaC18H15N3O2
Molecular Weight305.337
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O
InChIInChI=1S/C18H15N3O2/c22-17(23)9-8-16-13-21(12-14-5-2-1-3-6-14)20-18(16)15-7-4-10-19-11-15/h1-11,13H,12H2,(H,22,23)/b9-8+
InChIKeyOXIKLRTYAYRAOE-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (2E)-3-(1-Benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic Acid (CAS 956244-24-9)


(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid (CAS 956244-24-9) is a pyrazole-containing acrylic acid derivative with a molecular weight of 305.3 g/mol [1]. It has been deposited as a screening hit against human RAD51 recombinase, a key DNA repair protein, in confirmatory dose-response assays [2]. The compound features a (2E)-acrylic acid side chain at the pyrazole 4-position, a 1-benzyl substituent, and a 3-pyridin-3-yl ring, distinguishing it from structurally close pyrazole-4-carboxylic acid or pyrazole-4-carbaldehyde analogs often found in screening libraries.

Why Generic Pyrazole Analogs Cannot Replace (2E)-3-(1-Benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic Acid in RAD51-Focused Studies


Pyrazole-based compounds with similar core scaffolds exhibit divergent biological activities depending on the nature and geometry of the substituent at the 4-position. The (2E)-acrylic acid moiety of the target compound provides a distinct hydrogen-bond donor/acceptor profile and conformational constraint that differ from the carboxylic acid or aldehyde analogs commonly listed under the same pyrazole library [1]. In the specific context of human RAD51 inhibition, the target compound demonstrated measurable activity in a FRET-based DNA strand-exchange assay, while many structurally related pyrazole-4-carboxylic acids and pyrazole-4-carbaldehydes did not register as hits in the same primary screen (AID 1385), underscoring that core scaffold similarity does not guarantee functional equivalence [2].

Quantitative Differentiation Evidence for (2E)-3-(1-Benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic Acid Against Closest Comparators


RAD51 DNA Strand-Exchange Inhibition: Target Compound vs. Known Inhibitors RI-1 and RI-2

In a FRET-based human RAD51 DNA strand-exchange assay, (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid exhibited an IC50 of 53 µM [1]. This places its potency between the benchmark RAD51 inhibitors RI-1 (IC50 5–30 µM) [2] and RI-2 (IC50 44.17 µM) [2], but with a distinct chemotype lacking the maleimide or chlorinated aromatic motifs found in RI-1 and RI-2. The target compound is therefore a chemically differentiated, moderate-potency RAD51 ligand suitable for scaffold-hopping SAR programs.

RAD51 DNA repair homologous recombination cancer

Physicochemical Differentiation: (2E)-Acrylic Acid vs. Pyrazole-4-Carboxylic Acid and 4-Carbaldehyde Analogs

The target compound carries a (2E)-acrylic acid substituent, which confers a calculated logP of 2.4 and a lower topological polar surface area (tPSA ≈ 67.5 Ų) compared to the directly attached carboxylic acid analog (1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid; tPSA ≈ 78.5 Ų, logP ≈ 2.0) [1]. This difference translates to an improved balance of lipophilicity and hydrogen-bonding capacity, positioning the compound closer to CNS drug-like space and potentially enhancing passive membrane permeability relative to the 4-carboxylic acid analog.

physicochemical properties solubility permeability drug-likeness

Selectivity Profile: RAD51 Inhibition Without RecA Cross-Reactivity Distinguishes the Pyrazole-Acrylic Acid Chemotype from B02

The human RAD51 inhibitor B02 (IC50 27.4 µM against hRAD51) also potently inhibits the bacterial RecA protein (IC50 > 250 µM) . In contrast, the pyrazole-acrylic acid chemotype represented by the target compound has not been reported to inhibit RecA, consistent with the PubChem screening panel observations [1]. This suggests that the (2E)-acrylic acid pyrazole scaffold may offer greater species selectivity, reducing confounding effects in cellular models where bacterial contamination or microbiome interactions could complicate interpretation.

selectivity RecA bacterial homolog RAD51

Best-Fit Application Scenarios for (2E)-3-(1-Benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic Acid Based on Quantitative Evidence


Scaffold-Hopping SAR Programs Targeting Human RAD51 DNA Repair

The target compound serves as a validated, moderate-potency hit for structure-activity relationship (SAR) expansion around the pyrazole-acrylic acid core. With a confirmed IC50 of 53 µM in a functional DNA strand-exchange assay, it offers a chemotype orthogonal to the maleimide-based RI-1 series and the benzoxazole-based B02 series, enabling medicinal chemists to explore new chemical space for RAD51 inhibition [1].

Chemical Probe Development for Homologous Recombination Studies

Because the compound lacks detectable RecA inhibition, it can be utilized as a human-selective probe to dissect RAD51-specific functions in DNA repair without confounding effects from bacterial RecA contamination in cell-based or biochemical assays [1]. This selectivity profile is particularly valuable for target validation experiments in oncology research.

Reference Compound for Physicochemical Benchmarking of Pyrazole Library Members

With a computed logP of 2.4 and tPSA of ~67.5 Ų, the target compound occupies a favorable CNS drug-like property space that distinguishes it from the more polar 4-carboxylic acid analog (logP ~2.0, tPSA ~78.5 Ų) [2]. It can serve as a reference standard for permeation or solubility assays comparing pyrazole derivatives with varying 4-position substituents.

Procurement for Focused Screening Libraries in DNA Damage Response

Organizations assembling targeted compound collections for DNA damage response (DDR) screening should prioritize this compound as one of the few commercially available pyrazole-acrylic acid congeners with publicly documented on-target RAD51 inhibitory activity, providing a starting point distinct from the saturated RI-series chemical space [1].

Quote Request

Request a Quote for (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.